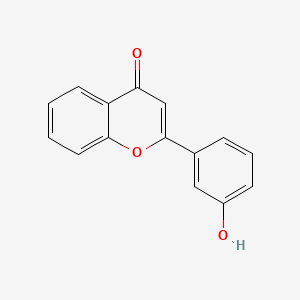

3'-Hydroxyflavone

描述

Significance of Flavonols in Medicinal Chemistry

Flavonols, a class of flavonoids characterized by a 3-hydroxyflavone (B191502) backbone, are widely recognized for their diverse and potent biological activities. nih.govtaylorandfrancis.com These polyphenolic compounds, commonly found in fruits, vegetables, tea, and wine, have been the subject of extensive research due to their potential therapeutic applications. nih.govtaylorandfrancis.commedcraveonline.com The medicinal importance of flavonols stems from a broad spectrum of pharmacological effects, including:

Antioxidant Activity: Flavonoids, including flavonols, are powerful antioxidants, capable of scavenging free radicals and chelating metal ions, which helps to mitigate oxidative stress. medcraveonline.comresearchgate.net This action is crucial in protecting the body against cellular damage linked to numerous chronic diseases. researchgate.net

Anti-inflammatory Effects: Several flavonols have demonstrated significant anti-inflammatory properties. nih.govnih.gov They can modulate the activity of enzymes involved in inflammatory pathways, such as protein kinases. nih.gov

Anticancer Properties: A growing body of evidence suggests that flavonoids possess anticancer activities. nih.govscispace.com They can inhibit the growth of cancer cells and are being explored for their potential in both cancer prevention and treatment. nih.gov

Cardioprotective Effects: Dietary intake of flavonoids has been associated with a reduced risk of cardiovascular diseases. nih.gov

Antimicrobial and Antiviral Activities: Flavonoids are synthesized by plants in response to microbial infections and have been shown to be effective against a wide range of bacteria and viruses. nih.govnih.govscispace.com

Neuroprotective Effects: Research also points to the neuroprotective capabilities of certain flavonoids. nih.gov

The diverse biological activities of flavonols are attributed to their specific chemical structures, particularly the arrangement of hydroxyl groups on their basic framework. taylorandfrancis.commedcraveonline.com

3'-Hydroxyflavone as a Core Scaffold in Flavonoid and Flavonol Research

This compound, with its systematic IUPAC name 3-Hydroxy-2-phenyl-4H-1-benzopyran-4-one, serves as the fundamental structural unit for all flavonols. wikipedia.org Although it is a synthetic compound, its core structure is the template upon which the vast diversity of natural flavonols is built. wikipedia.orgtaylorandfrancis.com The various members of the flavonol family differ based on the number and position of additional hydroxyl and other functional groups attached to this primary scaffold. taylorandfrancis.com

The synthesis of this compound and its derivatives is a key area of research. A common method involves the Algar-Flynn-Oyamada reaction, where a chalcone (B49325) intermediate is cyclized using hydrogen peroxide in a basic solution. researchgate.netacs.org This and other synthetic pathways allow researchers to create a wide array of substituted 3'-hydroxyflavones for structure-activity relationship studies. acs.orgacs.org

The importance of this compound as a research tool is further highlighted by its unique photophysical properties. It exhibits dual fluorescence emission due to an excited-state intramolecular proton transfer (ESIPT) process. wikipedia.orgrsc.org This characteristic makes it a valuable fluorescent probe for studying various biological microenvironments, including the hydrophobic interiors of membranes and proteins. wikipedia.orgrsc.org

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its potential in various scientific and therapeutic domains. Key areas of investigation include:

Development of Novel Derivatives: Scientists are actively synthesizing new derivatives of this compound by introducing different functional groups to its core structure. researchgate.netacs.orgresearchgate.net The goal is to enhance its biological activities, such as antimicrobial and anticancer effects, and to explore new therapeutic applications. researchgate.netresearchgate.net For instance, the synthesis of esters and other derivatives of this compound has been undertaken to evaluate their potential as antibacterial agents. researchgate.netscispace.com

Fluorescent Probes and Imaging: The intrinsic fluorescence of this compound and its derivatives is being harnessed to develop advanced fluorescent probes for cellular imaging. rsc.org Researchers are investigating how factors like solvent polarity, metal ion chelation, and interactions with biomolecules like proteins and DNA can modulate its fluorescence, offering tools to study cellular processes and environments. rsc.org

Anticancer Research: this compound has demonstrated antitumor activity against various cancer cell lines. nih.gov Ongoing research focuses on elucidating the mechanisms behind its anticancer effects and exploring its potential in combination therapies. nih.gov Studies have shown that the presence and position of hydroxyl groups on the flavone (B191248) structure can significantly influence its antiproliferative activity.

Antioxidant Mechanisms: While flavonols are known for their antioxidant properties, studies are delving deeper into the specific mechanisms of action. Research on this compound and its isomers is helping to understand how the position of the hydroxyl group influences its ability to protect cells from oxidative stress. For example, studies have compared the protective effects of this compound and 7-Hydroxyflavone (B191518) against nicotine-induced oxidative stress in kidney cells, revealing different underlying molecular pathways. plos.org

Metal Chelation and Biological Activity: The ability of this compound to chelate metal ions is another active area of research. farmaciajournal.com The formation of metal complexes can alter the biological activity of the flavonoid, potentially enhancing its therapeutic properties or influencing its pharmacokinetic profile. farmaciajournal.com

Research Findings on this compound

Recent studies have provided valuable insights into the properties and potential applications of this compound.

| Property | Value | Source |

| IUPAC Name | 3-Hydroxy-2-phenyl-4H-1-benzopyran-4-one | wikipedia.org |

| Synonyms | Flavonol, 3-Hydroxy-2-phenylchromone | nih.gov |

| Chemical Formula | C15H10O3 | wikipedia.org |

| Molar Mass | 238.23 g/mol | wikipedia.org |

| Melting Point | 171 to 172 °C | nih.gov |

| Appearance | Pale yellow or yellow solid | nih.gov |

| Solubility | Soluble in ethanol | nih.gov |

Table 1: Physicochemical Properties of this compound

Biological Activities of this compound Derivatives

A study on the synthesis and biological evaluation of various this compound derivatives yielded several compounds with notable antimicrobial activity.

| Compound | Test Organism | Activity |

| NFJ-1 | Bacillus subtilis | Active |

| NFJ-1 | Staphylococcus aureus | Active |

| NFJ-1 | Escherichia coli | Active |

| NFJ-1 | Pseudomonas aeruginosa | Active |

| NFJ-2 | Bacillus subtilis | Active |

| NFJ-2 | Staphylococcus aureus | Active |

| NFJ-2 | Escherichia coli | Active |

| NFJ-2 | Pseudomonas aeruginosa | Active |

Table 2: Antimicrobial Activity of Selected this compound Derivatives. researchgate.netscispace.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZWRZGKEWQACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281647 | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70460-18-3 | |

| Record name | NSC-22356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification Strategies for 3 Hydroxyflavone and Its Derivatives

Established Synthetic Methodologies for 3'-Hydroxyflavone

The construction of the this compound scaffold can be achieved through several synthetic pathways, with the Algar-Flynn-Oyamada reaction being a prominent method. Alternative cyclization and condensation approaches also provide viable routes to this important compound.

The Algar-Flynn-Oyamada (AFO) reaction is a classical and widely used method for the synthesis of flavonols, including this compound. wikipedia.orgcambridge.org This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate in the presence of alkaline hydrogen peroxide. cambridge.orgbeilstein-archives.org The chalcone (B49325) precursor is typically synthesized through a Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative. innovareacademics.in

The mechanism of the AFO reaction has been a subject of study, with proposals including the formation of an epoxide intermediate which then undergoes ring-opening to form the flavonol or an alternative pathway involving a concerted or step-wise oxidative cyclization without an epoxide intermediate. beilstein-archives.org The reaction conditions, including the nature of the base and solvent, can significantly influence the product distribution, sometimes leading to the formation of aurones or dihydroflavonols as byproducts. beilstein-archives.org

Variants of the AFO reaction have been developed to improve yields, reduce reaction times, and simplify purification. One such modification involves the use of urea-hydrogen peroxide (UHP) under solvent-free conditions, which offers a more environmentally friendly and efficient protocol. mdpi.com Another studied variant replaces hydrogen peroxide with m-chloroperbenzoic acid (mCPBA), although this has been reported to yield flavanone (B1672756) and only low yields of the desired flavonol. beilstein-archives.orgresearchgate.net

| Reaction | Description | Starting Materials | Key Reagents | Products |

| Algar-Flynn-Oyamada (AFO) Reaction | Oxidative cyclization to form flavonols. | 2'-Hydroxychalcones | Alkaline Hydrogen Peroxide | This compound, Aurones, Dihydroflavonols |

| AFO Variant | Solvent-free modification of the AFO reaction. | 1-(2′-hydroxy-phenyl)-5-aryl-penta-2,4-dien-1-ones | Urea-Hydrogen Peroxide (UHP), Potassium Hydroxide | 3-hydroxy-2-styryl-chromen-4-ones |

| AFO Variant | Attempted modification to understand the reaction mechanism. | 2'-Hydroxychalcones | m-Chloroperbenzoic acid (mCPBA) | Flavanone, Flavonol (low yield) |

Besides the AFO reaction, other synthetic strategies have been established for the synthesis of the flavone (B191248) core structure, which can be adapted for this compound.

The Allan-Robinson reaction provides a route to flavones through the condensation of o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts. nih.govwikipedia.orgbiomedres.us The reaction proceeds through the formation of a 1,3-diketone intermediate, which then undergoes cyclization to yield the flavone. biomedres.us

The Baker-Venkataraman rearrangement is another key method for synthesizing the 1,3-diketone precursors required for flavone synthesis. innovareacademics.innih.gov In this reaction, a 2-acyloxyacetophenone is treated with a base, leading to an intramolecular acyl transfer to form the β-diketone, which can then be cyclized under acidic conditions to the flavone. innovareacademics.innih.govnih.gov Modified Baker-Venkataraman rearrangements, sometimes utilizing microwave assistance, have been developed to improve the efficiency of this process. uclan.ac.ukmdpi.com

| Synthetic Approach | Description | Starting Materials | Intermediates |

| Allan-Robinson Reaction | Condensation reaction to form flavones. | o-Hydroxyaryl ketones, Aromatic anhydrides | 1,3-Diketones |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement to form 1,3-diketones for flavone synthesis. | 2-Acyloxyacetophenones | 1,3-Diketones |

Algar-Flynn-Oyamada Reaction and Variants

Derivatization Strategies for Structural Diversity and Enhanced Bioactivity

Chemical modification of the this compound scaffold is a common strategy to create a diverse library of compounds with potentially enhanced or novel biological activities. These modifications often target the hydroxyl group or the aromatic rings.

The introduction of additional hydroxyl groups or the alkylation of existing ones can significantly impact the properties of this compound. Alkylation of the 3-hydroxy group has been shown to increase the antiproliferative activity of flavonol derivatives against certain cancer cell lines. mdpi.com

Methylation is a common alkylation strategy. For instance, 3-methoxyflavone (B191855) can be prepared by reacting 3-hydroxyflavone (B191502) with dimethyl sulphate or methyl iodide. acs.orgresearchgate.net The methylation of hydroxyl groups can also influence the metabolic stability of the compounds. nih.gov In some biological systems, such as human cytochrome P450 enzymes, methoxyflavones can be demethylated to form hydroxyflavones. biocrick.com

Glycosylation, the attachment of sugar moieties, is a crucial modification that can enhance the water solubility and alter the pharmacokinetic properties of flavonoids. researchgate.net

Biological Glycosylation: Microbial biotransformations offer an effective method for the glycosylation of flavonols. For example, cultures of the entomopathogenic fungus Isaria fumosorosea have been successfully used to glycosylate 3-hydroxyflavone, producing compounds such as flavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside and flavone 3-O-β-d-glucopyranoside. nih.govresearchgate.net Other microorganisms, like Beauveria bassiana and Cunninghamella echinulata, have also been shown to produce glycosylated derivatives of 3-hydroxyflavone. nih.gov

Chemical Synthesis of Glycosides: Chemical synthesis provides a more controlled approach to glycosylation. The total synthesis of flavonoid glycosides can be achieved through methods like the Baker-Venkataraman reaction or the AFO reaction to first construct the aglycone, followed by glycosylation. sioc-journal.cn Common chemical glycosylation methods include the Koenigs-Knorr method, the use of glycosyl trichloroacetimidates, and phase-transfer catalysis. sioc-journal.cn

| Glycosylation Method | Description | Example Organism/Reagent | Resulting Products |

| Biological Glycosylation | Use of microorganisms to attach sugar moieties. | Isaria fumosorosea | Flavone 3-O-β-d-(4′′-O-methyl)-glucopyranoside, Flavone 3-O-β-d-glucopyranoside |

| Chemical Synthesis | Controlled chemical reactions for glycosylation. | Glycosyl trichloroacetimidates | Various flavonoid glycosides |

The introduction of halogens and other functional groups onto the this compound skeleton is another strategy to modulate its bioactivity.

Halogenation: The synthesis of halogenated derivatives, such as brominated and chlorinated flavones, has been reported. mdpi.com The presence of halogen atoms on the flavonoid backbone can be beneficial for antitumor activity, with brominated compounds sometimes showing superior activity compared to their chlorinated or fluorinated counterparts. mdpi.com For example, 4'-Bromo-3-hydroxyflavone has been synthesized and its crystal structure studied. jst.go.jp

Other Substitutions: A variety of other substituents can be introduced to create novel derivatives. For instance, ethynyl (B1212043) and nitrile groups have been incorporated into the 3-hydroxyflavone structure via palladium-catalyzed coupling reactions from corresponding brominated precursors. acs.org Furthermore, the 3-hydroxy group can be converted to a 3-hydroxyflavothione using Lawesson's reagent, opening up another class of derivatives for investigation. acs.org

Esterification and Other Functional Group Introductions

The hydroxyl group at the 3'-position of the flavone core is a key site for chemical modification. Esterification is a common strategy to alter the molecule's physicochemical properties.

One established method involves the reaction of 3-hydroxyflavone with various acid chlorides in the presence of a base like pyridine, which acts as a catalyst. researchgate.netscispace.com This reaction leads to the formation of the corresponding esters. For instance, reacting 3-hydroxyflavone with acetic anhydride (B1165640) yields 3-acetoxy flavone. researchgate.netscispace.com The yields for such esterification reactions are reported to be in the range of 62% to 70%. researchgate.net

Beyond simple carboxylic esters, sulfonate esters of 3-hydroxyflavone have also been synthesized. researchgate.net These are prepared by reacting 3-hydroxyflavone with different sulfonyl chlorides, such as tosyl chloride, mesityl chloride, β-naphthylsulfonyl chloride, and 8-quinolinesulfonyl chloride. researchgate.net

Other functional groups can also be introduced at this position. The hydroxyl group can be converted into an ether through reactions like methylation. Using dimethyl sulphate in an acetone (B3395972) medium, 3-hydroxyflavone can be converted to 3-methoxy flavone. researchgate.netscispace.com Similarly, reagents like methyl iodide can be used for methylation. acs.orgresearchgate.net Other alkyl groups can be introduced using reagents such as allyl bromide and benzyl (B1604629) chloride in the presence of potassium carbonate and a suitable solvent like acetone or DMF. researchgate.net

These modifications are not limited to the 3'-position and can be applied to other hydroxylated flavones, demonstrating the broad utility of these functionalization techniques.

Table 1: Examples of Esterification and Functional Group Introduction Reactions

| Reaction Type | Reagent(s) | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Acetylation (Esterification) | Acetic anhydride | - | 3-Acetoxy flavone | researchgate.netscispace.com |

| Esterification | Acid chlorides | Pyridine | 3-Hydroxyflavone esters | researchgate.netscispace.com |

| Sulfonate Esterification | Tosyl chloride, Mesityl chloride, etc. | - | 3-Hydroxyflavone sulfonate esters | researchgate.net |

| Methylation (Etherification) | Dimethyl sulphate | Acetone | 3-Methoxy flavone | researchgate.netscispace.com |

| Methylation (Etherification) | Methyl iodide | - | 3-Methoxyflavone | acs.orgresearchgate.net |

| Alkylation (Etherification) | Allyl bromide, Benzyl chloride | K₂CO₃ / Acetone or DMF | 3-(Allyloxy)flavone, 3-(Benzyloxy)flavone | researchgate.net |

Advanced Synthetic Methodologies for Novel this compound Analogs

The development of novel this compound analogs often relies on more advanced synthetic strategies that build the core structure or introduce complex functionalities.

A foundational method for the synthesis of the 3-hydroxyflavone scaffold itself is the Algar-Flynn-Oyamada (AFO) reaction. nih.gov This reaction typically involves the oxidative cyclization of a chalcone precursor using alkaline hydrogen peroxide to form the 3-hydroxyflavone structure. researchgate.netacs.org This method is often a key step in multi-step syntheses of complex derivatives. nih.gov

For the introduction of specific functional groups that are not easily installed through direct substitution, modern cross-coupling reactions are employed. For example, palladium-catalyzed coupling reactions are used to introduce ethynyl and nitrile groups onto the flavone backbone. acs.org These reactions typically start from a brominated 3-hydroxyflavone precursor, which can then be subjected to conditions for Sonogashira coupling (for ethynyl groups) or cyanation. acs.org The synthesis of these precursors may require the use of protecting groups for the hydroxyl function to prevent interference with the metal catalyst. acs.org

Further diversification of the flavone core can be achieved by modifying the carbonyl group. A notable example is the conversion of 3-hydroxyflavones and their derivatives into 3-hydroxyflavothiones using Lawesson's reagent. acs.org This reaction replaces the carbonyl oxygen with a sulfur atom, creating a new class of analogs with distinct properties. acs.org

Researchers have also developed multi-step routes to synthesize analogs with specific substitution patterns, such as aminoflavones. These syntheses can involve the construction of the flavone ring from appropriately substituted starting materials, like using a diamino compound as a starting point to avoid a late-stage nitro group reduction. nih.gov Other approaches involve building the flavone ring first and then performing functional group transformations, such as the reduction of a nitro group to an amine. mdpi.com

Table 2: Examples of Advanced Synthetic Methodologies for this compound Analogs

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Algar-Flynn-Oyamada (AFO) Reaction | Oxidative cyclization of a chalcone using alkaline hydrogen peroxide to form the 3-hydroxyflavone core. | Synthesis of various substituted 3-hydroxyflavones. | acs.orgnih.gov |

| Palladium-Catalyzed Coupling | Introduction of carbon-based functional groups (e.g., ethynyl, nitrile) onto a halogenated flavone scaffold. | Synthesis of 6-cyano- and 7-ethynyl-3-hydroxyflavone derivatives. | acs.org |

| Thionation | Conversion of the carbonyl group of a flavone to a thiocarbonyl group using Lawesson's reagent. | Synthesis of 3-hydroxyflavothiones. | acs.org |

| Multi-step Synthesis from Substituted Precursors | Building the flavone ring from starting materials that already contain desired functionalities (e.g., amino groups). | Synthesis of 3',4'-diaminoflavones. | nih.gov |

Pharmacological Spectrum and Biological Activities of 3 Hydroxyflavone

Antioxidant and Prooxidant Activities

Mechanisms of Free Radical Scavenging

3'-Hydroxyflavone demonstrates notable antioxidant activity through its capacity to scavenge free radicals. nih.govresearchgate.net This activity is largely attributed to its molecular structure, which facilitates the donation of a hydrogen atom to neutralize radicals. irb.hr The process helps in mitigating cellular damage caused by reactive oxygen species (ROS). Studies have shown that the antioxidant potential is linked to the presence and position of hydroxyl groups on the flavonoid skeleton. irb.hr Specifically, the ability to scavenge free radicals is a key aspect of the biological actions of flavonoids. researchgate.net The antioxidant properties of this compound are also associated with its ability to bind to biological membranes. nih.gov

Modulation of Endogenous Oxidative Stress Pathways (e.g., Nicotine-Induced Oxidative Stress)

Research has demonstrated that this compound can protect cells from nicotine-induced oxidative stress. plos.orgnih.govresearchgate.net Nicotine is known to increase oxidative stress in renal cells, a contributing factor to cellular injury. plos.orgnih.govresearchgate.net this compound has been shown to protect renal proximal tubule cells from this nicotine-associated cytotoxicity. plos.orgnih.gov It achieves this by activating specific protective pathways within the cells. plos.orgnih.gov One of the key mechanisms involves the activation of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD) through the PKA/CREB pathway. plos.orgnih.govnih.gov This action helps to counteract the damaging effects of nicotine-induced ROS production. plos.orgnih.gov Interestingly, while both this compound and its isomer 7-hydroxyflavone (B191518) offer protection, they do so through different signaling pathways. plos.orgnih.govresearchgate.net

Role of Specific Structural Features in Antioxidant Potential

The antioxidant capabilities of flavonoids are intricately linked to their chemical structure. irb.hr For effective radical scavenging, the presence of a 3-hydroxyl group on the C ring is considered beneficial. irb.hr This feature, in combination with other structural elements, enhances the molecule's ability to stabilize phenoxyl radicals formed during the scavenging process. irb.hr Studies comparing different flavonoids have highlighted that the hydroxylation pattern, including the presence of a hydroxyl group at the C-3 position, is crucial for antioxidant and anti-protein-degradant activities under oxidative stress. scirp.org The ability of this compound to donate a hydrogen atom is a key factor in its radical scavenging activity. acs.org

Dual Prooxidant Potential in Specific Contexts and Concentrations

While flavonoids are primarily known for their antioxidant effects, they can also exhibit pro-oxidant activity under certain conditions, such as at higher concentrations or in the presence of metal ions. ceon.rsuctm.edu This pro-oxidant action can lead to an increase in intracellular ROS levels, potentially causing cellular damage. ceon.rsuctm.edu Some studies suggest that this pro-oxidant activity can be harnessed for therapeutic purposes, particularly in cancer treatment, where it may selectively induce cell death in cancer cells due to their higher metabolic activity and metal ion concentrations. uctm.edu The 3-hydroxyl group, despite its role in antioxidant activity, has also been associated with pro-oxidant properties. srce.hr

Antineoplastic and Cytotoxic Efficacy

In Vitro Anticancer Activity Across Diverse Cancer Cell Lines (e.g., Lung, Melanoma, Leukemia, Colon, Ovarian)

This compound has demonstrated significant cytotoxic and anticancer effects across a variety of human cancer cell lines in laboratory settings.

Lung, Melanoma, and Leukemia: Research has shown that this compound exhibits strong antitumor activity against A549 (lung cancer), B16F10 (murine melanoma), and K562 (leukemia) cell lines. nih.gov Notably, it did not show cytotoxicity towards two normal cell lines in the same study. nih.gov In the context of chronic myeloid leukemia, this compound was identified as the most effective among various flavonoids in reducing the viability of cancer cells. nih.gov A combination of this compound and imatinib (B729) mesylate led to significant apoptotic cell death in imatinib-resistant leukemia cells. nih.gov

Colon Cancer: Studies on colon cancer cells have yielded varied results. Some research indicates that the introduction of a hydroxyl group in the C ring, as in this compound, may decrease the anticancer activity compared to the basic flavone (B191248) structure. spandidos-publications.com However, other studies highlight the potential of this compound and its derivatives in colon cancer therapy. spandidos-publications.comnih.govresearchgate.net For instance, synthetic analogues of this compound have been evaluated as HDAC8 inhibitors with anticancer properties against colorectal cancer. nih.govresearchgate.net Gold(I) complexes derived from 3'-hydroxyflavones have also shown activity against colorectal adenocarcinoma cells. researchgate.net

Ovarian Cancer: In vitro studies have demonstrated the efficacy of this compound and related compounds against ovarian cancer cells. researchgate.netnih.govplos.org One study found that derivatives of 3-hydroxyflavone (B191502) were highly active against IGROV-1 and OVCAR-3 human ovarian carcinoma cell lines. researchgate.net Another study on a natural fungal metabolite, 3-hydroxyterphenyllin, showed significant inhibition of cell viability in A2780/CP70 and OVCAR-3 ovarian cancer cells. nih.gov Flavonoids, in general, have been shown to selectively decrease the viability of ovarian cancer cells compared to normal ovarian epithelial cells. nih.gov

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

| Cancer Cell Line | Cell Line Type | Compound | Observed Effect | IC50 Value | Reference(s) |

|---|---|---|---|---|---|

| A549 | Lung Carcinoma | This compound | Antitumor activity | Not specified | nih.gov |

| B16F10 | Murine Melanoma | This compound | Antitumor activity | Not specified | nih.gov |

| K562 | Leukemia | This compound | Antitumor activity | Not specified | nih.gov |

| Imatinib-resistant Leukemia | Leukemia | This compound | Reduced cell viability, induced apoptosis with imatinib | Not specified | nih.gov |

| HCT-116 | Colon Carcinoma | This compound derivative (25) | Cytotoxic activity | 8.0 µM | researchgate.net |

| HCT-116 | Colon Carcinoma | This compound derivative (37) | Cytotoxic activity | 9.0 µM | researchgate.net |

| HCT-116 | Colon Carcinoma | This compound derivative (45) | Cytotoxic activity | 9.0 µM | researchgate.net |

| IGROV-1 | Ovarian Carcinoma | This compound derivative (25) | Cytotoxic activity | 2.4 µM | researchgate.net |

| IGROV-1 | Ovarian Carcinoma | This compound derivative (37) | Cytotoxic activity | 5.0 µM | researchgate.net |

| IGROV-1 | Ovarian Carcinoma | This compound derivative (45) | Cytotoxic activity | 6.0 µM | researchgate.net |

| OVCAR-3 | Ovarian Carcinoma | 3-Hydroxyterphenyllin | Cell viability inhibition | 6.97 µM | nih.gov |

| A2780/CP70 | Ovarian Carcinoma | 3-Hydroxyterphenyllin | Cell viability inhibition | 5.77 µM | nih.gov |

Inhibition of Tumor Progression and Metastasis (e.g., Osteosarcoma)

Research has demonstrated the potential of this compound to suppress the progression and metastatic capabilities of cancer cells, with a particular focus on osteosarcoma. Studies on human osteosarcoma cell lines, such as U2OS and 143B, have shown that this compound can inhibit cell motility, migration, and invasion without inducing cytotoxicity at concentrations up to 50 μM. nih.gov This anti-metastatic activity is achieved by reducing the levels of key enzymes involved in tissue remodeling and invasion, such as matrix metalloproteinase (MMP)-2 and urokinase-type plasminogen activator (u-PA). nih.gov

The mechanism underlying this inhibition involves the disruption of critical signaling pathways that regulate cell adhesion and migration. This compound has been found to significantly reduce the phosphorylation of focal adhesion kinase (FAK) and steroid receptor coactivator (Src). nih.gov This leads to the downstream repression of the MEK/ERK and RhoA/MLC2 signaling pathways, which are crucial for the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. mdpi.com In vivo studies using a nude mice xenograft model confirmed that this compound reduces the growth of 143B tumors and suppresses lung metastasis.

| Target Cell Lines | Key Proteins Inhibited | Signaling Pathways Affected | Observed Outcome | Reference |

|---|---|---|---|---|

| U2OS, 143B | MMP-2, u-PA | FAK-Src to MEK/ERK | Inhibition of motility, invasiveness, and migration | nih.gov |

| U2OS, 143B | Vimentin, α-catenin (via Slug) | RhoA/MLC2 | Inhibition of Epithelial-Mesenchymal Transition (EMT) | |

| 143B (in vivo) | Not specified | Not specified | Reduced tumor growth and lung metastasis | ceon.rs |

Modulation of Cell Proliferation and Apoptosis Induction

Beyond its anti-metastatic effects, this compound actively modulates cell proliferation and induces programmed cell death, or apoptosis, in cancer cells. acs.orgresearchgate.net In human osteosarcoma (HOS) cells, treatment with this compound leads to a dose-dependent decrease in cell viability. ceon.rs This reduction in viability is correlated with the induction of apoptosis. ceon.rs

The pro-apoptotic mechanism of this compound in osteosarcoma cells involves the selective activation of ZAKβ expression. ceon.rs Overexpression of ZAK, a mixed lineage kinase-like protein, subsequently enhances the expression of ZAKα, leading to a synergistic apoptotic effect. ceon.rs This is accompanied by a significant increase in the levels of cleaved-Caspase 3, a primary executioner of apoptosis, and a concurrent decrease in the survival protein Bcl-xL. ceon.rs Furthermore, this compound has been shown to inhibit endogenous Aurora B, a protein that plays a critical role in cell division, thereby contributing to the inhibition of cancer cell growth. ceon.rs

| Target Cell Line | Molecular Target | Effect | Outcome | Reference |

|---|---|---|---|---|

| Human Osteosarcoma (HOS) | ZAKβ and ZAKα | Upregulation/Activation | Apoptosis induction | ceon.rs |

| Human Osteosarcoma (HOS) | Cleaved-Caspase 3 | Increased levels | Execution of apoptosis | ceon.rs |

| Human Osteosarcoma (HOS) | Bcl-xL | Decreased levels | Promotion of apoptosis | ceon.rs |

| Cancer cell line (unspecified) | Aurora B | Inhibition | Growth inhibition | ceon.rs |

Anti-inflammatory Modulatory Effects

This compound and its derivatives possess significant anti-inflammatory properties, acting on various components of the inflammatory cascade. nih.govnih.gov

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory action of this compound is partly mediated by its ability to inhibit key signaling pathways. In murine intestinal epithelial cells stimulated by the pro-inflammatory cytokine TNF-α, this compound was found to inhibit the activity of IκB kinase (IKK). researchgate.net IKK is a critical enzyme in the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory genes. ceon.rsresearchgate.net By inhibiting IKK, this compound can prevent the activation of NF-κB and the subsequent expression of inflammatory mediators. researchgate.net

Additionally, this compound has been identified as an inhibitor of the production of interleukin-4 (IL-4), a cytokine involved in allergic inflammation and Th2-mediated immune responses. ceon.rs Studies on structure-activity relationships indicate that the hydroxyl group at the C-3 position is crucial for this inhibitory activity. ceon.rs

Modulation of Key Enzymes (e.g., 15-Lipoxygenase)

A significant mechanism for the anti-inflammatory effects of this compound is its modulation of enzymes involved in the arachidonic acid pathway, such as 15-lipoxygenase (15-LOX). Lipoxygenases are enzymes that catalyze the production of leukotrienes and other lipid mediators that play a central role in inflammation. A study synthesizing a series of this compound derivatives found that the compounds were effective inhibitors of 15-lipoxygenase. Specifically, derivatives labeled as 14 and 21 demonstrated the highest anti-inflammatory activity, which was directly correlated with their 15-LOX inhibitory function. The core structure of flavonols, including the 2,3-double bond found in this compound, is considered an important feature for this inhibitory effect.

Antimicrobial and Antiparasitic Efficacy

The biological activity of this compound extends to antimicrobial effects, with demonstrated efficacy against a range of bacteria. nih.gov

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

This compound has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Research findings on its potency, however, vary across studies. One study reported that this compound inhibited the growth of all tested bacterial strains with a minimum inhibitory concentration (MIC) of 200 μg/mL. In that analysis, it exhibited bacteriostatic action against strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

In contrast, another study evaluating the antibacterial potential of various flavonoids found this compound to be less potent, with an MIC of 500 μg/mL against S. aureus and an MIC greater than 500 μg/mL against E. coli. Research on derivatives of this compound, such as its esters, has also confirmed antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov These findings collectively suggest that the this compound scaffold is a promising base for developing agents with antibacterial properties.

| Bacterial Strain | Gram Stain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| P. aeruginosa ATCC 8027 | Negative | 200 | |

| S. aureus ATCC 25619 | Positive | 200 | |

| E. coli 104 | Negative | 200 | |

| S. aureus | Positive | 500 | |

| E. coli | Negative | >500 |

Antifungal Properties (e.g., Aspergillus flavus, Acremonium strictum, Penicillium expansum)

Research into the antifungal capabilities of the hydroxyflavone scaffold has primarily focused on synthetic derivatives rather than the parent this compound compound itself. Studies have evaluated new hydroxyflavone derivatives, specifically those with a dimethylamino group at the 4' position, for their activity against fungal strains such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum. researchgate.netmdpi.com Certain synthesized derivatives demonstrated notable antifungal effects against these fungi. researchgate.netmdpi.comresearchgate.net For instance, some synthetic flavonoids showed a high degree of inhibition (100% at 500 ppm) against Acremonium strictum. researchgate.net The antifungal potential of plant extracts containing phenolic compounds has also been noted against post-harvest pathogens like Penicillium expansum and Aspergillus flavus. amazonaws.comnih.gov However, the direct antifungal activity of the specific compound this compound against these organisms is not detailed in these studies, which emphasize the efficacy of its analogues and derivatives. mdpi.com

Antiprotozoal Activities (e.g., Leishmania donovani, Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

This compound has demonstrated significant in vitro activity against several protozoan parasites responsible for major human diseases. nih.govcapes.gov.brnih.gov The compound shows considerable potency against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govasm.org In laboratory assays, this compound exhibited a 50% inhibitory concentration (IC50) of 0.7 µg/mL against L. donovani, a level of activity comparable to other potent flavonoids like fisetin (B1672732) and luteolin (B72000). nih.govresearchgate.net

The compound is also active against Trypanosoma brucei rhodesiense, one of the agents of human African trypanosomiasis. capes.gov.brnih.gov Research has identified this compound as a notable trypanocidal agent, with an IC50 value of 0.5 µg/mL. nih.govcapes.gov.brresearchgate.net Its activity was second only to 7,8-dihydroxyflavone (B1666355) among the flavonoids tested in one major study. nih.gov In contrast, its activity against Trypanosoma cruzi, the parasite that causes Chagas' disease, was found to be moderate. nih.govcapes.gov.brresearchgate.net

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite Species | Disease | IC50 Value (µg/mL) | Source |

| Leishmania donovani | Leishmaniasis | 0.7 | nih.gov, researchgate.net |

| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 0.5 | nih.gov, capes.gov.br |

| Trypanosoma cruzi | Chagas' Disease | >5.0 (Moderate Activity) | nih.gov, capes.gov.br |

Metabolic and Endocrine System Modulation

The potential of this compound and its analogues as antidiabetic agents has been a subject of investigation. researchgate.netnih.gov Studies involving synthetic this compound analogues have shown that these compounds can exert beneficial effects in diet-induced insulin-resistant animal models. nih.gov Treatment with these analogues led to a decrease in fasting blood glucose and insulin (B600854) levels, and they helped restore markers of insulin resistance and glycogen (B147801) stores toward normal levels. nih.gov Furthermore, these analogues were found to enhance glucose uptake in L6 myotubes, indicating a potential mechanism for improving glucose utilization in skeletal muscle. nih.gov

Research has also explored the antidiabetic properties of complexes that incorporate the this compound structure. A synthesized complex of metformin (B114582) and this compound demonstrated a marked glucose-lowering effect in diabetic rats, which was associated with an increase in serum insulin and c-peptide (B549688) levels. Similarly, a zinc-3-hydroxyflavone complex was shown to significantly reduce blood glucose and improve insulin levels in experimental diabetes. nih.gov These findings suggest that the this compound scaffold may contribute to the regulation of glucose homeostasis. nih.gov

This compound has been identified as an agonist of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that plays a critical role in regulating the expression of genes involved in the metabolism and transport of foreign substances (xenobiotics). nih.govnih.gov A systematic study of this compound and its structurally related analogues revealed that it is capable of activating human PXR (hPXR). nih.gov The activation of PXR is species-dependent, and the flavonol structure to which this compound belongs is considered a promising starting point for developing agents that target PXR. nih.gov Understanding the structure-activity relationship of how flavonols like this compound activate hPXR could facilitate the development of nutraceuticals for treating PXR-associated intestinal conditions, such as inflammatory bowel disease. nih.govnih.gov

Antidiabetic and Hypoglycemic Effects

Cardiovascular System Interventions

The direct effect of this compound on platelet aggregation appears to be minimal. In a study classifying flavonoids based on their ability to inhibit platelet aggregation induced by a thromboxane (B8750289) receptor agonist, this compound was categorized as "inefficient," showing no inhibitory effect even at a concentration of 300 µM. d-nb.info

In contrast, specific structural modifications to the this compound backbone can produce significant antiplatelet and antithrombotic activity. researchgate.netnih.gov A notable example is the derivative 7,4'-dimethoxy-3-hydroxyflavone, which has been identified as a potent antagonist of the protease-activated receptor 4 (PAR4), a key thrombin receptor on human platelets. researchgate.netnih.gov This derivative effectively inhibited PAR4-mediated platelet aggregation, activation of GPIIb/IIIa, and P-selectin secretion. researchgate.netnih.gov Furthermore, in a microfluidic system, 7,4'-dimethoxy-3-hydroxyflavone was shown to reduce the formation of thrombi on collagen-coated surfaces under arterial shear rates. researchgate.net This highlights that while the parent this compound compound is inactive in this regard, its derivatives can be engineered to become effective antiplatelet agents. d-nb.inforesearchgate.net

Table 2: Comparative Antiplatelet Activity

| Compound | Target/Mechanism | Finding | Source |

| This compound | Thromboxane Receptor Agonist-Induced Aggregation | Inefficient; no inhibition at 300 µM | d-nb.info |

| 7,4'-Dimethoxy-3-hydroxyflavone | Protease-Activated Receptor 4 (PAR4) Antagonist | Inhibited platelet aggregation and thrombus formation | researchgate.net, nih.gov |

Vascular Protective Effects

The vascular endothelium is crucial for maintaining cardiovascular homeostasis. Endothelial dysfunction is a key initiating event in the pathogenesis of atherosclerosis. Certain this compound derivatives have demonstrated significant vasoprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-atherosclerotic actions.

A prominent example is Luteolin (3',4',5,7-tetrahydroxyflavone), a ubiquitous dietary flavonoid that possesses a 3'-hydroxy group. Research has shown that luteolin exerts multiple cardioprotective effects. frontiersin.org It can mitigate atherosclerosis by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs), reducing inflammation, and ameliorating oxidative damage. frontiersin.org Studies in low-density lipoprotein receptor-deficient (LDLR−/−) mice have shown that luteolin can decrease atherosclerotic plaque development. spandidos-publications.com

The mechanisms underlying these vascular protective effects are multifaceted. Luteolin has been found to protect against vascular inflammation by suppressing the NF-κB signaling pathway. nih.gov In studies involving tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, luteolin treatment inhibited the adhesion of monocytes to endothelial cells and reduced the expression of vascular cell adhesion molecule-1 (VCAM-1) and F4/80-positive macrophages in the aorta of mice. nih.gov In models of diabetes, luteolin improves vascular dysfunction through its antioxidant and anti-inflammatory properties, which include enhancing the activation of endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health. mdpi.com Furthermore, luteolin may help reduce the formation of arterial plaques by activating the AMPK/SIRT1 signaling pathway, which in turn inhibits the infiltration and inflammation of macrophages. spandidos-publications.comfrontiersin.org

Another derivative, 3',4'-dihydroxyflavonol (DiOHF) , which contains the this compound structure, also exhibits potent vascular protective properties. It is recognized as a powerful antioxidant that can improve coronary endothelial function following ischemia-reperfusion injury. nih.gov In animal models, a single administration of DiOHF was shown to reduce infarct size, preserve heart muscle contractility, and provide sustained protection against coronary endothelial dysfunction for up to seven days. nih.gov In the context of diabetes-induced endothelial dysfunction, DiOHF has been shown to reduce oxidative stress and preserve the relaxation of the aorta in rats. nih.gov

| Compound | Model | Key Vascular Protective Findings | Reference |

|---|---|---|---|

| Luteolin | LDLR−/− Mice | Decreased atherosclerotic plaque development; inhibited macrophage inflammation via AMPK-SIRT1 signaling. | spandidos-publications.com |

| Luteolin | In vivo (mice) & In vitro (endothelial cells) | Protected against TNF-α-induced vascular inflammation; suppressed the IκBα/NF-κB signaling pathway. | nih.gov |

| Luteolin | Diabetic Rats (Goto-Kakizaki) | Improved vascular dysfunction; demonstrated antioxidant and anti-inflammatory properties. | mdpi.com |

| 3',4'-dihydroxyflavonol (DiOHF) | In vivo (sheep) | Improved post-ischaemic coronary endothelial function; reduced infarct size. | nih.gov |

| 3',4'-dihydroxyflavonol (DiOHF) | Diabetic Rats (Streptozotocin-induced) | Reduced aortic superoxide generation; preserved endothelium-dependent relaxation. | nih.gov |

Antiviral Properties

Flavonoids are a well-established class of natural compounds with a broad spectrum of antiviral activities. The this compound scaffold is a feature of several derivatives that have been investigated for their efficacy against a range of viral pathogens.

Efficacy Against Specific Viral Pathogens (e.g., Dengue Virus, SARS-CoV)

Dengue Virus (DENV)

The Dengue virus, a member of the Flaviviridae family, is a major global health concern. Several this compound compounds have shown promise as anti-Dengue agents.

Luteolin has been systematically evaluated for its activity against DENV. It has been shown to inhibit the replication of all four DENV serotypes in cell cultures. nih.govscdi-montpellier.fr The primary mechanism of action is the inhibition of a host protease called furin. nih.govuni.luresearchgate.net Furin is essential for the maturation of new virus particles. By inhibiting this enzyme, luteolin prevents the cleavage of the precursor membrane (prM) protein on immature virions, leading to a reduction in the formation of infectious viral particles. nih.govscdi-montpellier.frntu.edu.sg This activity was observed to occur at the later stages of the viral life cycle, without affecting viral RNA synthesis. nih.govuni.lu Importantly, luteolin also demonstrated antiviral activity in a mouse model of DENV infection, leading to reduced viremia. nih.govscdi-montpellier.fr

In addition to luteolin, synthetic derivatives are also being explored. A docking study of 3'-methoxy flavonol , a derivative of this compound, suggested that it has the potential to be an inhibitor of the DENV-2 NS2B/NS3 protease, an enzyme complex essential for viral replication. fip.org

SARS-CoV and SARS-CoV-2

The coronaviruses responsible for Severe Acute Respiratory Syndrome (SARS) and COVID-19 have been the focus of intensive antiviral research.

Luteolin has been identified as a potential inhibitor of SARS-CoV-2. uchicago.edutaylorfrancis.com One proposed mechanism is its ability to interfere with the virus's ability to replicate by binding to a distant (allosteric) site on a key viral protein. uchicago.edu More specifically, luteolin has been shown to inhibit the binding of the spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. nih.gov Further studies have indicated that luteolin can also inhibit the proteolytic activity of the SARS-CoV-2 3CL protease (3CLpro), which is crucial for the processing of viral polyproteins. portlandpress.com

However, it is noteworthy that some research has produced conflicting results. One study using in vitro assays found that luteolin was not active against SARS-CoV-2 or MERS-CoV, but did specifically inhibit the replication of a different human coronavirus, HCoV-229E, by acting at the post-inoculation step. mdpi.com This contrasts with in silico (computational) studies that have suggested potential activity against SARS-CoV-2, highlighting the complexity of antiviral drug evaluation. mdpi.com

| Compound | Virus | Key Antiviral Findings | Reference |

|---|---|---|---|

| Luteolin | Dengue Virus (Serotypes 1-4) | Inhibits replication of all four serotypes; inhibits host furin protease, disrupting virion maturation. Reduced viremia in vivo. | nih.govscdi-montpellier.frresearchgate.net |

| 3'-methoxy flavonol | Dengue Virus (DENV-2) | Identified in silico as a potential inhibitor of the NS2B/NS3 protease. | fip.org |

| Luteolin | SARS-CoV-2 | Inhibits binding of viral spike protein to host ACE2 receptor; inhibits 3CLpro enzyme activity. | nih.govportlandpress.com |

| Luteolin | HCoV-229E | Acts as a specific inhibitor of replication at the post-inoculation step. | mdpi.com |

| 3',4'-dihydroxyflavone | Influenza A Virus | Inhibits viral neuraminidase activity and viral adsorption to cells. | nih.gov |

Mechanistic Elucidation of 3 Hydroxyflavone S Biological Actions

Photophysical Properties and Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The photophysical behavior of 3'-hydroxyflavone (3HF) is central to its utility as a fluorescent probe and is characterized by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation by light, leading to the formation of a transient tautomeric form with distinct fluorescent properties.

Origin of Dual Fluorescence Emission and Tautomerism

Upon photoexcitation, this compound can exist in two different excited states: the normal excited state (N) and a tautomeric excited state (T). This dualism is the origin of its characteristic dual fluorescence emission. The process begins with the absorption of light, which elevates the molecule from its ground state (N) to the normal excited state (N). From this N state, an ultrafast intramolecular proton transfer can occur from the hydroxyl group to the carbonyl group, forming the excited tautomer (T*). rsc.orgwikipedia.orgchemodex.com

Both the N* and T* states can relax to their respective ground states by emitting photons of different energies, resulting in two distinct fluorescence bands. The emission from the N* state is typically a blue-violet fluorescence with a maximum around 400 nm, while the T* state emits a green fluorescence at a longer wavelength, approximately 524 nm. wikipedia.org The existence and relative intensities of these two emission bands are highly sensitive to the molecule's surrounding environment. chemodex.com This tautomerism, the equilibrium between the normal and tautomeric forms, is a key feature of this compound's photophysics. rsc.orgwikipedia.orgchemodex.com

The ESIPT process is facilitated by the formation of an intramolecular hydrogen bond between the 3'-hydroxyl group and the carbonyl group at position 4 of the flavone (B191248) structure. rsc.orgrsc.org In nonpolar solvents, the tautomer (T) emission is predominant. Conversely, in polar or protic solvents, the formation of intermolecular hydrogen bonds with the solvent can disrupt the intramolecular hydrogen bond, hindering the ESIPT process and leading to a stronger normal (N) emission. rsc.orgnih.gov

Influence of Hydrophobic Microenvironment, Metal Ions, Proteins, and DNA on ESIPT

The efficiency of the ESIPT process in this compound is significantly modulated by its immediate surroundings. rsc.orgrsc.orgscispace.com

Hydrophobic Microenvironment: Hydrophobic environments, such as those found within the cavities of cyclodextrins or the interior of lipid membranes, promote the ESIPT process. rsc.orgrsc.orgpeers.international By shielding the this compound molecule from polar solvent molecules, these environments enhance the intramolecular hydrogen bonding necessary for proton transfer, leading to stronger tautomer fluorescence. rsc.orgpeers.international The enhancement of fluorescence in such environments makes this compound a useful probe for studying these systems. wikipedia.orgpeers.international

Metal Ions: The interaction of this compound with metal ions can significantly alter its fluorescence properties. Metal chelation typically occurs at the α-hydroxy-carbonyl site, which can interrupt or even completely suppress the ESIPT process. rsc.orgscispace.com This disruption often leads to a change in the fluorescence emission, either enhancing or quenching the normal fluorescence band. rsc.orgnih.gov For example, coordination with lanthanide ions has been shown to suppress ESIPT and enhance the fluorescence of this compound. nih.gov This sensitivity to metal ions allows for the development of fluorescent sensors for their detection. rsc.org

Proteins and DNA: The binding of this compound to biological macromolecules like proteins and DNA also influences its ESIPT characteristics. rsc.orgrsc.orgscispace.com When this compound binds to proteins, often in hydrophobic pockets, its ESIPT process can be enhanced, leading to changes in its dual emission. rsc.orgnih.gov Similarly, when interacting with DNA, the dual fluorescence of this compound is remarkably modified. nih.gov Studies have shown that this compound binds to the groove of DNA, which alters its photophysical properties. nih.gov The nature of these interactions can modulate the relative intensities of the normal and tautomer emission bands, providing insights into the binding event and the local environment of the macromolecule. nih.govnih.gov For instance, interaction with nucleic acids can lead to a strong switch in its dual emission, favoring the emission of the ESIPT product. nih.gov

Cellular Signaling Pathway Modulation

This compound exerts its biological effects by modulating various intracellular signaling pathways, which are critical for cellular function and response to stress.

Activation of PKA/CREB/MnSOD Pathway

One of the key mechanisms of this compound's protective action against oxidative stress is through the activation of the Protein Kinase A (PKA)/cAMP-response element-binding protein (CREB)/Manganese Superoxide (B77818) Dismutase (MnSOD) pathway. researchgate.netplos.org this compound has been shown to activate the MnSOD promoter, leading to increased expression of the MnSOD enzyme. plos.orgnih.gov MnSOD is a crucial antioxidant enzyme that scavenges superoxide radicals in the mitochondria.

This activation is mediated through the transcription factor CREB. plos.orgnih.gov Studies have demonstrated that this compound treatment leads to the induction of the MnSOD promoter via the PKA/CREB axis. plos.orgnih.gov The use of a PKA inhibitor, H89, was found to significantly weaken the this compound-mediated induction of the MnSOD promoter. nih.gov Molecular docking studies further support this mechanism, indicating favorable binding interactions of this compound with CREB. researchgate.netplos.org

Differential Interactions with ERK/Nrf2/HO-1 Pathway

In contrast to its effects on the PKA/CREB/MnSOD pathway, this compound shows a differential interaction with the Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. While some flavonoids activate this pathway to exert their antioxidant effects, studies have shown that this compound's protective mechanism is distinct. researchgate.netplos.org

Specifically, in studies comparing this compound with its isomer 7-hydroxyflavone (B191518) (7HF), it was found that 7HF primarily acts through the ERK/Nrf2/HO-1 pathway to protect cells from oxidative damage. researchgate.netplos.org In contrast, this compound's protective effects were not significantly mediated by the Nrf2/ARE (Antioxidant Response Element) system. plos.orgnih.gov This highlights a structure-dependent difference in the signaling pathways activated by these two closely related flavonoids. plos.org

| Compound | Activated Pathway | Key Proteins | Reference |

| This compound | PKA/CREB/MnSOD | PKA, CREB, MnSOD | researchgate.net, plos.org |

| 7-Hydroxyflavone | ERK/Nrf2/HO-1 | ERK, Nrf2, Keap1, HO-1 | researchgate.net, plos.org |

Other Relevant Signaling Cascades (e.g., STAT3 Pathway Inhibition)

While the primary focus of research on this compound's signaling modulation has been on antioxidant pathways, related flavanone (B1672756) compounds have been shown to interact with other significant signaling cascades. For instance, the structurally similar compound 2'-hydroxyflavanone (B191500) has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.comresearchgate.netnih.govresearchgate.net Inhibition of the STAT3 pathway by 2'-hydroxyflavanone has been linked to the suppression of cell proliferation and invasion in various cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.net Given the structural similarities, it is plausible that this compound could also interact with the STAT3 pathway, although direct evidence for this is less established compared to its effects on the PKA/CREB/MnSOD pathway.

Molecular Interactions and Binding Affinity

This compound and its derivatives have been shown to inhibit a range of enzymes through various mechanisms, often involving direct interaction with the enzyme's active site.

Tyrosinase: Flavonols, the class of flavonoids to which this compound belongs, are recognized as tyrosinase inhibitors. skinwhiteningscience.com The inhibitory mechanism is primarily competitive, stemming from the ability of the 3-hydroxy-4-keto group within the flavonol structure to chelate the copper ions essential for catalysis in the enzyme's active site. skinwhiteningscience.comnih.gov Studies have confirmed that 3-hydroxyflavone (B191502) and its derivatives exhibit good inhibitory activity against mushroom tyrosinase. researchgate.net

Cholinesterase: Derivatives of this compound have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. researchgate.net A study on novel sulfonate esters derived from 3-hydroxyflavone found that these compounds exhibited significant inhibition against AChE, with Kᵢ (inhibition constant) values in the nanomolar range. researchgate.net For instance, a derivative incorporating a quinolinesulfonyl moiety showed particularly strong inhibition. researchgate.net

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound-Based Sulfonate Esters

| Compound | Kᵢ Value (nM) | IC₅₀ Value (nM) |

|---|---|---|

| This compound-based sulfonate esters (range) | 1.92 - 4.16 | - |

| Quinolinesulfonyl moiety derivative | - | 3.96 |

CYP1A1: this compound is a potent inhibitor of human cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics. nih.govresearchgate.net In studies using human recombinant CYP1A1, this compound (referred to as 3-HF) displayed a half-maximal inhibitory concentration (IC₅₀) of 0.10 μM. nih.govresearchgate.net Biochemical characterization suggests a mixed-type inhibition mechanism. nih.gov Computational docking studies indicate that this inhibition is facilitated by a π/π stacking interaction between the C-ring of the flavonoid and the phenylalanine residue at position 224 (Phe224) within the enzyme's active site. nih.govresearchgate.net

Table 2: Inhibition of Human Recombinant CYP1A1 by Flavonoids

| Compound | IC₅₀ Value (μM) | Inhibition Type |

|---|---|---|

| This compound (3-HF) | 0.10 | Mixed |

| 5-Hydroxyflavone (5-HF) | 0.07 | Mixed |

| Flavone | 0.08 | Mixed |

DNA Gyrase: Flavonoids as a class are known to inhibit DNA gyrase, a bacterial topoisomerase essential for DNA replication. researchgate.netnih.gov The activity of quercetin, a related flavonol, has been partly attributed to its inhibition of this enzyme. researchgate.netnih.gov The BindingDB, a public database of binding affinities, lists 3-hydroxyflavone as a ligand that targets the DNA gyrase subunit A/B, confirming its interaction with this enzyme. bindingdb.org

The biological effects of this compound are also a consequence of its ability to bind to and interact with major cellular macromolecules.

Proteins: this compound has the capacity to bind with various proteins. Molecular docking studies have explored its interaction with key signaling proteins, revealing significant binding affinities. plos.org For example, the binding energy of this compound (3HF) with cAMP responsive element-binding protein (CREB) was calculated to be -5.67 kcal/mol, and with the Keap1-Nrf2 protein complex, it was -7.39 kcal/mol. plos.org These interactions are believed to underpin its protective effects in certain cellular pathways. plos.org Furthermore, fluorescence resonance energy transfer (FRET) studies have shown that flavonoid binding sites on red blood cell ghost membranes are located near tryptophan residues of membrane proteins. nih.gov The BindingDB also lists other protein targets for 3-hydroxyflavone, such as Calmodulin-1 and the Androgen receptor. bindingdb.org

Table 3: Calculated Binding Energies of this compound with Signaling Proteins

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| cAMP responsive element-binding protein (CREB) | -5.67 |

| Keap1-Nrf2 conjugate protein | -7.39 |

DNA: DNA is a significant molecular target for flavonoids within physiological systems. nih.gov Studies have utilized the intrinsic dual luminescence properties of this compound to investigate its binding interactions with different forms of DNA, including duplex DNA and G-quadruplex structures. nih.govacs.org Upon binding to DNA, the compound's fluorescence characteristics change dramatically, serving as a reporter of the interaction. nih.govacs.org The association constants (Kₐ) for these flavonoid-DNA interactions are generally weak, on the order of 10⁴–10⁵ M⁻¹, which is consistent with non-covalent, small molecule-DNA binding. acs.org

Biological Membranes: The ability of flavonoids to interact with and embed within biological membranes is strongly associated with their biological activity. nih.gov this compound, in particular, is utilized as a fluorescent probe to study the properties of membranes and membrane proteins. wikipedia.org Its unique excited-state intramolecular proton transfer (ESIPT) effect results in dual fluorescence emission bands that are sensitive to the local environment. wikipedia.orgchemodex.com This sensitivity allows it to report on the polarity and hydration of different regions within the lipid bilayer, making it a valuable tool for investigating membrane structure and the interactions of peptides with membranes. researchgate.netresearchgate.net

A defining characteristic of many flavonoids, including this compound, is their ability to chelate metal ions. mdpi.com This property is central to some of their biological activities, such as enzyme inhibition, and involves the formation of coordination complexes with various metals. skinwhiteningscience.comrsc.org

The primary sites for metal chelation on the this compound scaffold are the carbonyl and hydroxyl groups. rsc.org The 3-hydroxy-4-keto moiety, in particular, is a key site for binding metal ions like copper (Cu²⁺). skinwhiteningscience.comnih.gov This specific chelation is the basis for its inhibition of copper-containing enzymes like tyrosinase. nih.gov

Flavonoids have been shown to form complexes with a wide array of metal ions, including redox-active metals like iron (Fe) and copper (Cu), as well as redox-inert metals like zinc (Zn²⁺) and aluminum (Al³⁺). mdpi.complos.org The chelation of excess transition metals can prevent them from participating in harmful redox reactions that generate reactive oxygen species. mdpi.complos.org

Studies have documented the complexation of this compound with numerous metal ions. These include not only common biological metals like Mg²⁺, but also a range of transition metals and other elements such as Ca²⁺, Sr²⁺, Ba²⁺, V(IV), Ru(II), Co, Ga, Mn, and Pt. thegoodscentscompany.comnih.gov The formation of these metal complexes often alters the optical and electrochemical properties of the flavonoid, a phenomenon that is exploited in analytical chemistry. rsc.org

Structure Activity Relationship Sar of 3 Hydroxyflavone Derivatives

Impact of Hydroxyl Group Position and Number on Bioactivity

The position and number of hydroxyl (-OH) groups on the flavone (B191248) nucleus are primary determinants of the biological activity of 3'-Hydroxyflavone derivatives. The presence of a hydroxyl group at the 3-position is considered a critical feature for various pharmacological effects. irb.hrnih.gov

Key structural requirements for effective radical scavenging and antioxidant activity often include the presence of a 3',4'-dihydroxy configuration (a catechol group) in the B ring. irb.hrscienceopen.com This catechol structure possesses strong electron-donating properties, making it a prime target for free radicals. irb.hr For instance, flavonoids with a catechol group in the B ring, such as quercetin, exhibit significantly higher antioxidant activity compared to those without it. scholaris.ca The combination of a 3-OH group with a 4-carbonyl function and a C2-C3 double bond further enhances this radical scavenging capacity. irb.hr

The antiproliferative activity of these compounds is also heavily influenced by hydroxylation patterns. The introduction of additional hydroxyl groups can improve the molecule's interaction with targets within cancer cells, thereby enhancing its anticancer effects. Studies on trihydroxyflavone derivatives have shown that the ortho-dihydroxy group in the B ring is a crucial fragment for both antioxidant and anticancer activities. nih.gov Specifically, 3',4',5-trihydroxyflavone was identified as a highly active compound against lung (A549) and breast (MCF-7) cancer cell lines. nih.gov

Furthermore, the bioactivity conferred by the 3-OH group can be modulated by hydroxyl groups at other positions. Research indicates that the peroxynitrite scavenging activity of the 3-OH pharmacophore is influenced by substituents at the 5 and 7-positions. nih.gov In studies on human erythrocytes, flavonoids possessing a hydroxyl group at the C-3 position demonstrated significant protection against protein degradation under oxidative stress. scirp.org In contrast, anti-lipid-peroxidant activity was associated with the presence of at least two hydroxyl groups in the B ring. scirp.org

Table 1: Impact of Hydroxyl Group Position on Bioactivity of Flavonoids

| Structural Feature | Associated Bioactivity | Research Findings | Citation |

|---|---|---|---|

| 3-OH group | Antioxidant, Anti-protein degradation, Anticancer | Confirmed as a key pharmacophore for peroxynitrite scavenging. Protects erythrocytes against protein degradation. Enhances antiproliferative activity. | nih.govscirp.org |

| 3',4'-dihydroxy (catechol) in B ring | Radical Scavenging, Antioxidant, Anticancer | Considered essential for effective radical scavenging due to electron-donating properties. Important for both antioxidant and antiproliferative effects. | irb.hrscienceopen.comnih.gov |

| 5-OH and 7-OH groups | Modulation of 3-OH activity | Substituents at these positions influence the peroxynitrite scavenging activity of the 3-OH group. | nih.gov |

| Two -OH groups in B ring | Anti-lipid peroxidation | Protects erythrocytes against lipid peroxidation. | scirp.org |

| 3',4',5-trihydroxy in B ring | Anticancer | Demonstrates potent activity against specific cancer cell lines. | nih.gov |

Influence of Substituent Groups (e.g., Methoxy (B1213986), Halogen) on Pharmacological Efficacy and Pharmacokinetics

The substitution of hydroxyl groups with other functionalities, such as methoxy (-OCH3) or halogen atoms, significantly alters the pharmacological profile of this compound derivatives. These modifications can affect potency, selectivity, and pharmacokinetic properties like cell membrane permeability.

Methoxy groups have a dual effect on bioactivity. In vitro, the conversion of a hydroxyl group to a methoxy group often leads to a decrease in biological activity. nih.gov However, methoxylated flavonoids can penetrate cell membranes more easily, a desirable characteristic for therapeutic agents. nih.gov For example, 2'-, 3'-, and 4'-methoxyflavones are metabolized by human cytochrome P450 enzymes, which demethylate them to form active mono- and di-hydroxyflavones. biocrick.com Specifically, CYP1B1 has been shown to be highly active in demethylating 4'-methoxyflavone. biocrick.com In the context of anticancer activity, the presence of a methoxy group on the A ring has been identified as a key feature for optimizing activity against lung cancer cells. mdpi.com

The introduction of halogen atoms, such as bromine (Br) or chlorine (Cl), has also been explored. SAR studies on protein kinase inhibitors revealed that the presence of halogen atoms at positions 6 and 8 of the A ring is beneficial for the inhibition of CK-2, a protein kinase implicated in cancer. mdpi.com Similarly, substitutions on the B ring with chlorine or a methyl group were found to be advantageous for activity against A549 lung cancer cells. mdpi.com

Table 2: Influence of Substituent Groups on Flavone Derivatives

| Substituent Group | Position | Impact on Bioactivity/Pharmacokinetics | Citation |

|---|---|---|---|

| Methoxy (-OCH3) | General | Decreases in vitro activity but enhances cell penetration. | nih.gov |

| 2'-, 3'-, 4'- positions | Metabolized by cytochrome P450s to active hydroxylated forms. | biocrick.com | |

| A Ring | Key for optimizing anticancer activity against lung cancer cells. | mdpi.com | |

| Halogen (Br, Cl) | 6- and 8- positions (A Ring) | Beneficial for the inhibition of protein kinase CK-2. | mdpi.com |

| Chlorine (Cl), Methyl (-CH3) | B Ring | Beneficial for anticancer activity against A549 lung cancer cells. | mdpi.com |

Comparative SAR Studies with Isomeric Flavonoids (e.g., 7-Hydroxyflavone)

Comparing the biological activities of isomeric flavonoids, where the only difference is the position of a single substituent, provides profound insights into SAR. A notable example is the comparative study of 3-Hydroxyflavone (B191502) (3HF) and its isomer, 7-Hydroxyflavone (B191518) (7HF). ceon.rs Although both are mono-hydroxyflavones, the location of the -OH group leads to distinct mechanisms of action, particularly in their antioxidant roles. plos.org

Studies on rat renal proximal tubule cells exposed to nicotine-induced oxidative stress revealed that both 3HF and 7HF offer protection, but through different signaling pathways. plos.orgnih.govnih.gov 3HF was found to elicit its protective effects via the PKA/CREB/MnSOD pathway. plos.orgnih.gov In contrast, 7HF operates through the ERK/Nrf2/HO-1 pathway. plos.orgnih.gov This demonstrates that a subtle change in the hydroxyl group's position from the C ring (3-position) to the A ring (7-position) completely alters the molecular mechanism of its antioxidant function. plos.org

These differential pathways are supported by computational studies. Molecular docking simulations showed that 3HF and 7HF have different binding affinities for key proteins in their respective pathways. nih.govnih.gov For instance, 3HF binds to CREB with a binding energy of -5.67 kcal/mol, while 7HF binds to the Keap1-Nrf2 complex with a significantly different binding energy. plos.orgnih.gov This highlights the high degree of specificity determined by the substituent's position.

Table 3: Comparative Bioactivity of 3-Hydroxyflavone (3HF) and 7-Hydroxyflavone (7HF)

| Feature | 3-Hydroxyflavone (3HF) | 7-Hydroxyflavone (7HF) | Citation |

|---|---|---|---|

| -OH Position | 3-position (C Ring) | 7-position (A Ring) | plos.org |

| Protective Mechanism | PKA/CREB/MnSOD pathway | ERK/Nrf2/HO-1 pathway | plos.orgnih.govnih.gov |

| Target Protein (Docking) | CREB | Keap1-Nrf2 | plos.orgnih.gov |

| Binding Energy (CREB) | -5.67 kcal/mol | -5.41 kcal/mol | nih.gov |

| Binding Energy (Keap1-Nrf2) | -7.39 kcal/mol | -8.55 kcal/mol | nih.gov |

Computational and In Silico Approaches to SAR Elucidation (e.g., Molecular Docking, PASS Online)

Computational methods are invaluable tools for elucidating the SAR of this compound derivatives, offering insights into binding modes, predicting biological activities, and guiding the synthesis of new compounds.

Molecular Docking: This technique simulates the interaction between a ligand (e.g., a flavone derivative) and a protein target. It has been instrumental in understanding the differential activities of 3HF and 7HF. Docking studies showed that 3HF binds to its target protein CREB with a 4.8% greater binding energy than 7HF, whereas 7HF binds to its target Keap1-Nrf2 with 15.7% more energy than 3HF. plos.orgnih.gov These computational results corroborate the experimental findings regarding their distinct protective pathways. nih.gov Molecular docking has also been used to show a preference for the O-methoxy moiety of methoxyflavones in the active site of the CYP1A2 enzyme, explaining their metabolic pathway. biocrick.com Other applications include studying the interaction of 3HF with macromolecules like lysozyme (B549824) and its inclusion within β-cyclodextrin cavities. peers.internationalfebscongress.org

PASS Online: The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities based on a compound's structure. way2drug.comclinmedkaz.org For 3-hydroxyflavone, PASS analysis predicted 39 potential biological activities with a high probability of being active (Pa > 79.8%). mdpi.com These predicted activities include kinase inhibitor, peroxidase inhibitor, antimutagenic, and vasoprotective potential. mdpi.com Such predictions help guide experimental research by highlighting the most probable pharmacological effects of a compound, saving time and resources. way2drug.commdpi.com The reliability of PASS is supported by studies where its predictions for flavone and its hydroxylated derivatives as antibacterial and antioxidant agents were experimentally confirmed. mdpi.com

These computational approaches, from molecular docking to activity prediction software, provide a powerful platform for rational drug design, allowing for the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimized therapeutic properties.

Table 4: Predicted Biological Activities for 3-Hydroxyflavone using PASS Online

| Predicted Activity | Probability "to be active" (Pa) | Description | Citation |

|---|---|---|---|

| Kinase Inhibitor | ≥ 79.8% | Potential to inhibit protein kinases, enzymes often involved in cancer and inflammation. | mdpi.com |

| Peroxidase Inhibitor | ≥ 79.8% | Potential to inhibit peroxidase enzymes, which are involved in oxidative processes. | mdpi.com |